molecular formula C13H11NOS B126182 2-Methoxyphenothiazine CAS No. 1771-18-2

2-Methoxyphenothiazine

Cat. No.: B126182
CAS No.: 1771-18-2
M. Wt: 229.30 g/mol
InChI Key: DLYKFPHPBCTAKD-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenothiazine typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Biological Activity

2-Methoxyphenothiazine, also known as 2-Methoxy-10H-phenothiazine, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₃H₁₁NOS
  • Molecular Weight : 229.298 g/mol
  • Melting Point : 185-188 °C
  • Boiling Point : 408.1 °C
  • Density : 1.2 g/cm³
  • LogP : 4.41 (indicating moderate lipophilicity)

This compound is a phenothiazine derivative, a class of compounds known for their antipsychotic and antiemetic properties. The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors, particularly:

  • Dopamine Receptors : Acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors : Exhibits activity at 5-HT receptors, contributing to its mood-stabilizing properties.
  • Histamine Receptors : Interaction with H1 receptors may account for its sedative effects.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown selective cytotoxicity towards specific cancer types, with notable results summarized in Table 1.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)3.1High selectivity
HCT116 (Colorectal)3.7Moderate activity
H460 (Lung)4.4Significant inhibition
HEK293 (Non-cancer)5.3Low selectivity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a chemotherapeutic agent.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It demonstrated significant free radical scavenging ability in vitro, as evidenced by assays such as DPPH and FRAP. This antioxidant activity may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

  • Antiproliferative Study :
    A study conducted on various human cancer cell lines revealed that the derivative exhibited strong antiproliferative effects, particularly against breast cancer cells (MCF-7) with an IC50 of 3.1 µM. The study emphasized the role of methoxy groups in enhancing biological activity compared to other derivatives lacking these substituents .
  • Antioxidant Mechanism Investigation :
    Another research effort highlighted the compound's ability to mitigate oxidative stress in HCT116 cells treated with tert-butyl hydroperoxide (TBHP). The study assessed the formation of oxidative stress markers and concluded that this compound could reduce oxidative damage effectively .
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for this compound, suggesting good bioavailability when administered systemically .

Properties

IUPAC Name

2-methoxy-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKFPHPBCTAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170249
Record name Methyl phenothiazin-2-yl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771-18-2
Record name 2-Methoxy-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1771-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenothiazin-2-yl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl phenothiazin-2-yl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl phenothiazin-2-yl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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